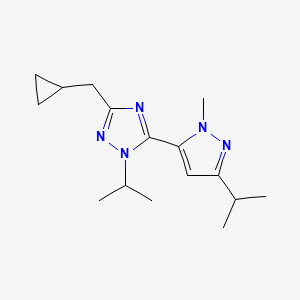![molecular formula C15H20N2O2S B5638621 7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)
7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves multi-step chemical reactions, often starting from readily available precursors. A common method for synthesizing diazaspirodecanone derivatives includes the reaction of cyclohexenone derivatives with diamines in the presence of acidic or basic catalysts. For instance, Thanusu, Kanagarajan, and Gopalakrishnan (2011) describe the synthesis of ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, which shares a similar synthetic route that could be adapted for the target compound (J. Thanusu, V. Kanagarajan, M. Gopalakrishnan, 2011).
Molecular Structure Analysis
The molecular structure of diazaspirodecanones is characterized by a spiro linkage between a cyclohexane ring and a five-membered lactam ring. The structural analysis often involves spectroscopic methods, including NMR, FT-IR, and MS, to elucidate the arrangement of atoms and the configuration of the spiro center. The comparative studies on the reactivity of similar compounds provide insights into the importance of structural elements for their chemical behavior and reactivity (Y. Oh, H. Kohn, 1992).
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methyl-2-(2-thiophen-3-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-16-6-2-4-15(14(16)19)5-7-17(11-15)13(18)9-12-3-8-20-10-12/h3,8,10H,2,4-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQBBVGBDVOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)

![3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)
![1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)
![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)


![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)
![3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)

![methyl 2-{[(5-bromo-2-pyridinyl)amino]carbonyl}benzoate](/img/structure/B5638624.png)
![ethyl 2-cyclopropyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5638640.png)
![2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638646.png)